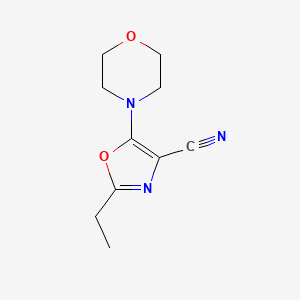
4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a useful research compound. Its molecular formula is C16H16Cl2N2O3S and its molecular weight is 387.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Iron(II) Complexes with Pyridine Ligands
- Study: Iron(II) complexes of 4-sulfanyl-, 4-sulfinyl- and 4-sulfonyl-2,6-dipyrazolylpyridine ligands were explored for their properties. These complexes exhibit interesting behaviors like spin-transition and crystallographic phase changes, hinting at potential applications in materials science and molecular electronics (Cook et al., 2015).
Synthesis of Novel Soluble Fluorinated Polyamides
- Study: New diamines containing pyridine were synthesized for the preparation of fluorinated polyamides. These polyamides displayed properties like high-temperature resistance and solubility in organic solvents, suggesting their potential use in advanced material applications, such as coatings and films (Liu et al., 2013).
Synthesis of Disubstituted Pyrroles and Pyrrolidines
- Study: The synthesis of 2,5-disubstituted pyrroles and pyrrolidines was achieved through intramolecular cyclization of certain sulfones. This methodology could be beneficial for generating various heterocyclic compounds, which are crucial in pharmaceutical research (Benetti et al., 2002).
Tetrahydropyridine Derivatives Synthesis
- Study: Sulfonated tetrahydropyridine derivatives were synthesized via a radical reaction. This process indicates potential applications in organic synthesis, especially in the development of novel compounds with specific structural features (An & Wu, 2017).
Synthesis of 1,3,4-Oxadiazolyl Tetrahydropyridines as Anticancer Agents
- Study: This research focused on synthesizing novel 1,3,4-oxadiazolyl tetrahydropyridines and evaluating their anti-cancer activities. Such studies are crucial in the ongoing search for new anticancer drugs (Redda & Gangapuram, 2007).
Synthesis of Sulfonamides Based on Pyrrolo[3,4-c]pyridine
- Study: New sulfonamide compounds based on the pyrrolo[3,4-c]pyridine framework were synthesized. Sulfonamides have broad applications in medicinal chemistry due to their diverse biological activities (Ikaunieks et al., 2015).
Antibacterial Heterocyclic Compounds with Sulfonamido Moiety
- Study: The synthesis of heterocyclic compounds containing a sulfonamido moiety was achieved, showing significant antibacterial activities. Such compounds can be valuable in developing new antibiotics (Azab et al., 2013).
Metabolism of [14C]GDC-0449 in Rats and Dogs
- Study: The metabolism of a compound similar in structure to the query compound was studied in rats and dogs, highlighting the importance of understanding metabolic pathways in drug development (Yue et al., 2011).
Propriétés
IUPAC Name |
4-[1-(2,4-dichloro-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-11-8-16(15(18)9-14(11)17)24(21,22)20-7-4-13(10-20)23-12-2-5-19-6-3-12/h2-3,5-6,8-9,13H,4,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTGDJXNDMPFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-dimethoxyphenyl)-2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2671606.png)
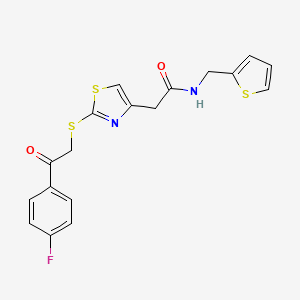

![N-(3-acetylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2671611.png)
![N-(2,5-dimethoxyphenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2671613.png)
![[4-(4-Chlorophenoxy)pyridin-2-yl]methanamine](/img/structure/B2671616.png)
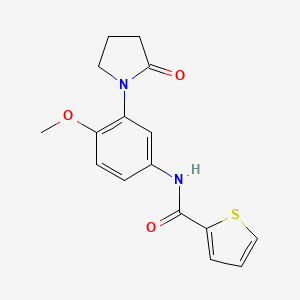
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
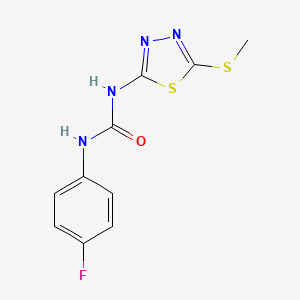
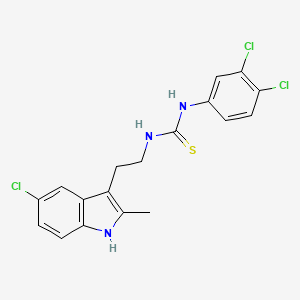
![3-(4-chlorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2671622.png)

![4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-butyric acid](/img/structure/B2671626.png)
